1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride typically involves the reaction of piperidine with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of cyclopropanamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Uniqueness
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H19ClN2 |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;/h1-8,10H2;1H |
InChI Key |
ANBPOCIPJDINFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N.Cl |
Origin of Product |
United States |
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